

An In-Depth Technical Guide to L929 Cell Morphology and Characteristics

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the **L9**29 cell line, a cornerstone in cell biology research. We will delve into its morphological features, key characteristics, and essential experimental protocols, presenting quantitative data in accessible formats and visualizing complex biological processes.

Core Characteristics of the L929 Cell Line

The **L9**29 cell line, derived from the subcutaneous connective tissue of a male C3H/An mouse in 1948, is one of the earliest and most widely used immortalized cell lines.[1] Its robustness and ease of culture have made it a staple in various research fields, including toxicology, immunology, and virology.

L929 cells are characterized by their fibroblast-like, spindle-shaped morphology and adherent growth pattern.[1] They are known for their sensitivity to Tumor Necrosis Factor-alpha (TNF-α), which induces a form of programmed cell death known as necroptosis, making them an invaluable model for studying this pathway.[1] Furthermore, **L9**29 cells are prolific producers of Macrophage Colony-Stimulating Factor (M-CSF), and their conditioned medium is widely used to differentiate bone marrow-derived macrophages.

Quantitative Data Summary



For ease of comparison and experimental planning, the following table summarizes key quantitative characteristics of the **L9**29 cell line.

Parameter	Value	Citations
Organism	Mouse (Mus musculus)	[1]
Tissue of Origin	Subcutaneous connective tissue	[1]
Cell Type	Fibroblast	[1]
Morphology	Spindle-shaped, fibroblast-like	[1]
Growth Properties	Adherent	[1]
Doubling Time	28 - 36 hours	
Cell Diameter	5 - 10 μm	
Seeding Density	1.5 x 10^4 cells/cm^2	_
Protein Yield (T75 Flask)	1.5 - 2.5 mg (Estimated)	_

Note: Protein yield is an estimation for a confluent T75 flask and can vary based on cell density and lysis buffer used.

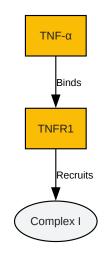
Signaling Pathways in L929 Cells

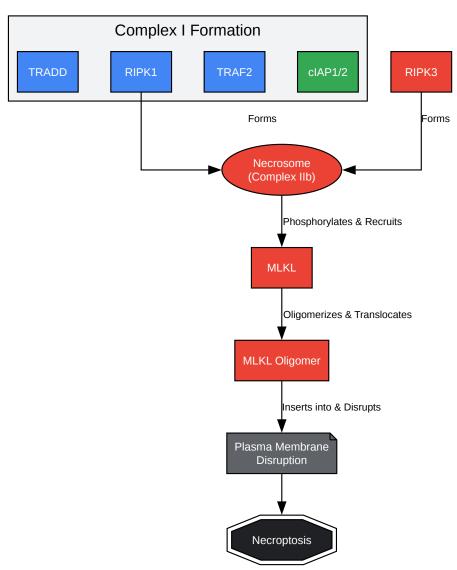
L929 cells are a model system for studying various signaling pathways. Below, we visualize the well-characterized TNF- α -induced necroptosis pathway.

TNF-α-Induced Necroptosis

TNF-α binding to its receptor, TNFR1, can trigger distinct cellular outcomes. In **L9**29 cells, this binding predominantly leads to necroptosis, a regulated form of necrosis. This pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).







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TNF- α induced necroptosis signaling pathway in **L9**29 cells.



Experimental Protocols

This section provides detailed methodologies for common experiments involving L929 cells.

Cell Culture and Passaging

This protocol outlines the standard procedure for maintaining and subculturing L929 cells.



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Workflow for **L9**29 cell subculture.

Materials:

- **L9**29 cells in a T75 flask
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA
- 15 mL conical tubes
- New T75 flasks
- Incubator (37°C, 5% CO2)

Protocol:

- Warm DMEM, PBS, and Trypsin-EDTA to 37°C.
- Aspirate the culture medium from the confluent T75 flask.

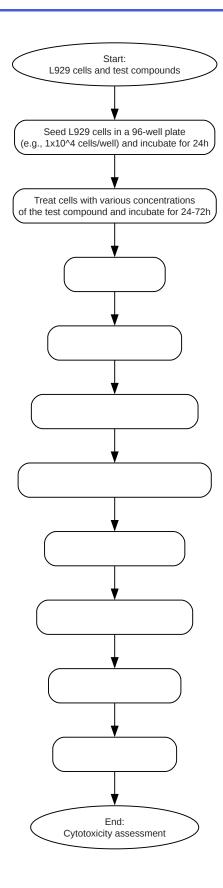


- Wash the cell monolayer with 5-10 mL of sterile PBS.
- Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell surface is covered.
- Incubate at 37°C for 2-5 minutes, or until cells detach.
- Add 5-7 mL of complete medium to neutralize the trypsin.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
- Determine the desired split ratio (e.g., 1:5) and add the appropriate volume of the cell suspension to a new T75 flask containing fresh medium.
- Incubate the new flask at 37°C with 5% CO2.

Cytotoxicity Assay using Crystal Violet

This protocol provides a simple and effective method for quantifying cell viability.





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Workflow for a crystal violet cytotoxicity assay.



Materials:

- **L9**29 cells
- 96-well flat-bottom plates
- Test compounds
- Complete DMEM
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Crystal Violet solution in water
- 10% Acetic acid solution in water
- Microplate reader

Protocol:

- Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete medium.
- Incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compound and add them to the respective wells. Include a
 vehicle control.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Aspirate the medium from the wells.
- Gently wash each well with 200 μL of PBS.
- Add 100 μ L of 4% PFA to each well and incubate at room temperature for 15 minutes to fix the cells.



- Remove the PFA and add 100 μ L of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
- Wash the wells with water until the water runs clear and allow the plate to air dry completely.
- Add 100 μL of 10% acetic acid to each well to solubilize the stain.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

This guide provides a foundational understanding of the **L9**29 cell line, equipping researchers with the necessary information for its effective use in a variety of experimental contexts. The provided data and protocols serve as a starting point for the design and execution of robust and reproducible research.

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References

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